6-Deoxo-24-epicastasterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLCLVRWCLEOX-DGBFLIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 6 Deoxo 24 Epicastasterone in Plants
Precursor Compounds and Initial Sterol Pathways in Plants
The journey to synthesizing 6-Deoxo-24-epicastasterone begins with fundamental building blocks and the establishment of the core sterol structure. These initial steps are shared with the synthesis of various other essential sterols in the plant.
The primary precursor for the biosynthesis of C28 brassinosteroids, including this compound, is the phytosterol campesterol (B1663852). frontiersin.org Specifically, brassinosteroids carrying a β-methyl group at the C-24 position, such as 24-epicastasterone (B1146225), are derived from 24-epicampesterol. frontiersin.org Campesterol itself is synthesized from 24-methylenecholesterol. nih.gov
A critical early step in the BR biosynthetic pathway is the conversion of campesterol to campestanol (B1668247). researchgate.net This reaction is catalyzed by the DET2 enzyme, a steroid 5α-reductase. researchgate.netnih.gov This conversion is foundational for subsequent modifications in both the early and late C-6 oxidation pathways. nih.govfrontiersin.org It is understood that a parallel conversion of 24-epicampesterol to 24-epicampestanol occurs, providing the substrate for the 24-epi branch of the BR pathway.
Table 1: Key Precursors in C28 Brassinosteroid Biosynthesis
| Precursor Sterol | Resulting Brassinosteroid Series |
|---|---|
| Campesterol | C28-Brassinosteroids (e.g., Castasterone) |
| 24-Epicampesterol | C28-Epi-Brassinosteroids (e.g., 24-Epicastasterone) |
| Cholesterol | C27-Brassinosteroids (e.g., 28-Norcastasterone) |
The biosynthesis of all sterols, including the brassinosteroid precursor campesterol, is fundamentally linked to the mevalonic acid (MVA) pathway. This essential metabolic route provides the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the precursors for all isoprenoids. The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylations and decarboxylation, mevalonic acid is converted into IPP. The sequential condensation of these IPP units ultimately leads to the formation of squalene, which then undergoes cyclization to form cycloartenol (B190886), the first cyclic precursor of plant sterols. Further enzymatic modifications of cycloartenol lead to the production of campesterol and other phytosterols.
The Late C-6 Oxidation Pathway of Brassinosteroid Biosynthesis
Following the initial formation of campestanol (or 24-epicampestanol), the brassinosteroid biosynthetic pathway bifurcates into two major branches: the early C-6 oxidation pathway and the late C-6 oxidation pathway. nih.govfrontiersin.org The late C-6 oxidation pathway, which is predominant in many plant species, is characterized by hydroxylation events on the sterol side chain occurring before the oxidation of the C-6 position on the B-ring. frontiersin.orgfrontiersin.orgnih.gov
Within the late C-6 oxidation pathway, 6-deoxo compounds are the direct precursors to their 6-oxo counterparts. In the standard C28 pathway, campestanol is converted through a series of intermediates, including 6-deoxocathasterone (B1256893), 6-deoxoteasterone, and 6-deoxotyphasterol (B1256803), to ultimately form 6-deoxocastasterone (B1254736). frontiersin.orgnih.gov This compound is then oxidized at the C-6 position to yield the bioactive brassinosteroid castasterone (B119632). frontiersin.orgnih.gov
Analogously, in the parallel pathway for the 24-epi series, 24-epicampestanol serves as the substrate. This leads to the formation of a series of 6-deoxo intermediates that are epimers of those in the main pathway. This compound is the final intermediate in this sequence before the last oxidation step. It is the immediate precursor to 24-epicastasterone, which is a widely distributed and biologically active brassinosteroid. unipi.it
Table 2: Simplified Late C-6 Oxidation Pathway for Castasterone and 24-Epicastasterone
| Step | Standard Pathway Intermediate | 24-Epi Pathway Intermediate |
|---|---|---|
| Initial Substrate | Campestanol | 24-Epicampestanol |
| ... | ... | ... |
| Intermediate | 6-Deoxotyphasterol | 6-Deoxo-24-epityphasterol |
| Final 6-Deoxo Intermediate | 6-Deoxocastasterone | This compound |
| Final Product | Castasterone | 24-Epicastasterone |
The conversion of 24-epicampestanol to this compound involves a sequence of hydroxylation and oxidation reactions catalyzed by specific enzymes. The process mirrors the conversion of campestanol to 6-deoxocastasterone. frontiersin.org The key steps include:
C-22 Hydroxylation: The pathway begins with the hydroxylation at the C-22 position of the side chain.
C-23 Hydroxylation: This is followed by a subsequent hydroxylation at the C-23 position.
C-3 Oxidation/Epimerization: Modifications occur on the A-ring, leading to intermediates like 6-deoxo-24-epiteasterone.
C-2 Hydroxylation: A final hydroxylation at the C-2 position yields this compound. frontiersin.org
The crucial oxidation and hydroxylation steps that define the brassinosteroid biosynthetic pathways are predominantly catalyzed by a versatile family of enzymes known as cytochrome P450 monooxygenases (P450s or CYPs). frontiersin.orgnih.govnih.govalmacgroup.comresearchgate.net These heme-containing enzymes are responsible for introducing oxygen into a wide array of substrates with high regio- and stereoselectivity. nih.govresearchgate.net
Several key P450s have been identified as essential for the late C-6 oxidation pathway. These enzymes often exhibit broad substrate specificity, allowing them to act on intermediates in both the standard and the 24-epi series. frontiersin.orgnih.gov The final step, the conversion of a 6-deoxo compound (like this compound) to its 6-oxo form (24-epicastasterone), is catalyzed by a C-6 oxidase, which is also a cytochrome P450. nih.gov
Table 3: Key Cytochrome P450 Enzymes in the Late C-6 Oxidation Pathway
| Enzyme (Gene) | Cytochrome P450 Family | Primary Function in BR Biosynthesis |
|---|---|---|
| DWF4 | CYP90B1 | C-22 Hydroxylation |
| CPD | CYP90A1 | C-23 Hydroxylation |
| ROT3/CYP90C1 | CYP90C1 | C-23 Hydroxylation |
| BR6ox1/BR6ox2 | CYP85A1/CYP85A2 | C-6 Oxidation (e.g., 6-deoxocastasterone → castasterone) |
Enzymatic Conversions Leading to this compound
Other Enzymes and Associated Gene Expression
While specific enzymes acting on the 24-epimer series are less documented than their C24-methyl counterparts, the enzymatic steps are catalyzed by homologous enzymes. Several key enzymes, primarily from the cytochrome P450 (CYP450) superfamily, are integral to the steps leading to and from this compound. The expression of the genes encoding these enzymes is often tissue-specific and developmentally regulated. For instance, the highest expression of BR biosynthetic genes is typically observed in actively developing tissues such as apical shoots and young siliques. nih.gov
Key enzymes and their associated genes in the broader pathway include:
DWARF4 (DWF4) / CYP90B1 : This enzyme catalyzes the crucial C-22 hydroxylation step early in the pathway, which is rate-limiting. tandfonline.comoup.com Its expression is subject to feedback regulation by downstream BR signals. tandfonline.com
CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD) / CYP90A1 : This enzyme is responsible for C-23 hydroxylation. nih.govoup.com Like DWF4, the CPD gene is also under feedback control. tandfonline.com
ROTUNDIFOLIA3 (ROT3) / CYP90C1 and CYP90D1 : These enzymes are involved in C-3 oxidation and epimerization steps that modify the A-ring of the steroid nucleus. oup.comnih.gov
BRASSINOSTEROID-6-OXIDASE (BR6ox) / CYP85A : The final step in the synthesis of castasterone from 6-deoxocastasterone (and presumably 24-epicastasterone from its precursor) is catalyzed by C-6 oxidase, encoded by genes like CYP85A1 and CYP85A2. mdpi.comnih.gov Studies in tomato and Arabidopsis have shown that CYP85 enzymes can catalyze the C-6 oxidation of various 6-deoxo BRs. nih.gov The expression of these genes is high in organs where BR biosynthesis is most active. nih.gov
| Enzyme Family | Gene Examples | Primary Function | Relevance to this compound |
|---|---|---|---|
| CYP90B | DWF4 | C-22 Hydroxylation (Rate-limiting step) | Acts on upstream precursors. tandfonline.comoup.com |
| CYP90A | CPD | C-23 Hydroxylation | Acts on upstream precursors. nih.govoup.com |
| CYP90C/D | ROT3, CYP90D1 | C-3 Oxidation/Epimerization | Modifies the A-ring of precursors. oup.comnih.gov |
| CYP85A | BR6ox1, BR6ox2 | C-6 Oxidation | Catalyzes the conversion of 6-deoxo BRs to their C-6 oxidized forms, a step analogous to the formation of 24-epicastasterone's downstream product. mdpi.comnih.govnih.gov |
Branch Points and Interconnections with Other BR Pathways (e.g., Early C-6 Oxidation Pathway)
The brassinosteroid biosynthetic network is not linear but contains several branch points and interconnections, allowing plants to finely tune hormone levels. frontiersin.orgfrontiersin.org The late C-6 oxidation pathway, which produces this compound, operates in parallel with the early C-6 oxidation pathway. mdpi.comfrontiersin.org
The Main Branch Point : The primary branch point differentiating the early and late C-6 oxidation pathways occurs at the level of campestanol (CN). In the late pathway, CN undergoes C-22 hydroxylation by DWF4 to form 6-deoxocathasterone. nih.govfrontiersin.org In the early pathway, CN is first oxidized at the C-6 position before the side chain modifications occur. mdpi.comfrontiersin.org
Interconnections : While the pathways are distinct, they converge. The C-6 oxidase enzyme (CYP85A) can act on intermediates from both pathways. For example, it can convert 6-deoxotyphasterol (from the late pathway) to typhasterol, and also 6-deoxocastasterone to castasterone. nih.govnih.gov This enzymatic flexibility creates a link, ensuring that precursors from the late C-6 oxidation pathway can be shunted into the final steps shared with the early pathway, ultimately leading to castasterone and brassinolide (B613842). frontiersin.org In Arabidopsis, both pathways are functional, with the late C-6 pathway being more dominant during light-grown conditions (photomorphogenesis) and the early pathway dominating in the dark (skotomorphogenesis). frontiersin.orgfrontiersin.org
Catabolism and Inactivation of this compound
To maintain hormonal balance, plants must not only synthesize but also inactivate and catabolize brassinosteroids. While direct catabolism data for this compound is scarce, the mechanisms are well-understood for its close structural relatives, castasterone (CS) and brassinolide (BL), and are presumed to be similar. Inactivation prevents over-accumulation of active BRs, which can be detrimental to normal development. frontiersin.orgmdpi.com
Enzymatic Deactivation Mechanisms (e.g., Hydroxylation, Glucosylation, Sulfonation)
Plants employ several enzymatic strategies to deactivate brassinosteroids. These modifications often target the hydroxyl groups on the steroid nucleus or side chain, altering the molecule's ability to bind to its receptor.
Hydroxylation : Cytochrome P450 monooxygenases are key players in BR inactivation. The enzyme BAS1 (encoded by the CYP734A1 gene, formerly CYP72B1) and its homolog SOB7 (CYP72C1) catalyze C-26 hydroxylation of active BRs like CS and BL. mdpi.comnih.gov This hydroxylation results in an inactive form of the hormone. nih.gov
Glucosylation : The attachment of glucose molecules to BRs is a common inactivation method. UDP-glucosyltransferases (UGTs), such as UGT73C5, can add a glucose moiety to the C-23 hydroxyl group of BL and CS, forming a biologically inactive glucoside. mdpi.comnih.gov
Sulfonation : Sulfotransferases can add a sulfate (B86663) group to the hydroxyls at C-22, another modification that inactivates the hormone. mdpi.com
Conjugation with Sugars or Fatty Acids
Conjugation is a primary mechanism for inactivating and storing plant hormones. By attaching polar molecules like sugars or non-polar molecules like fatty acids, the plant can alter the solubility, transport, and biological activity of the hormone. researchgate.net
Sugar Conjugation : As mentioned, glucosylation at various hydroxyl positions is a well-established deactivation mechanism. mdpi.comresearchgate.net These glucosides can be further modified, for instance by malonylation, which may target them for long-term storage or degradation. mdpi.com
Fatty Acid Conjugation : Acyltransferases, specifically those from the BAHD family, have been identified as BR inactivators. oup.comfrontiersin.org The enzyme BRASSINOSTEROID INACTIVATOR 1 (BIA1) is involved in maintaining BR homeostasis, likely through acylation. oup.comfrontiersin.org In vitro assays have shown that some of these enzymes can attach fatty acids (like lauric acid) to the hydroxyl groups of BRs, effectively inactivating them. oup.com
Regulation of Biosynthetic and Catabolic Pathways
Feedback Mechanisms in Brassinosteroid Homeostasis
The brassinosteroid pathway is regulated by a classic negative feedback loop. High levels of active BRs signal to suppress the transcription of key biosynthetic genes, while low levels or impaired signaling lead to their upregulation. tandfonline.comnih.govelsevierpure.com
| Regulatory Process | Key Molecules | Mechanism | Effect on BR Levels |
|---|---|---|---|
| Feedback Inhibition | BZR1, BES1 | Active BZR1/BES1 transcriptionally represses biosynthetic genes (e.g., DWF4, CPD). tandfonline.comnih.gov | Decrease |
| C-26 Hydroxylation | BAS1 (CYP734A1) | Adds a hydroxyl group to the side chain, inactivating the BR. mdpi.comnih.gov | Decrease |
| Glucosylation | UGT73C5 | Attaches a glucose molecule to a hydroxyl group, forming an inactive conjugate. mdpi.comnih.gov | Decrease |
| Acylation | BIA1 | Conjugates a fatty acid to the BR, leading to inactivation. oup.comfrontiersin.org | Decrease |
Influence of Environmental Cues on Pathway Regulation
The biosynthesis and metabolic pathways of brassinosteroids (BRs), including the intermediate this compound, are intricately regulated by a variety of external environmental signals. Plants, as sessile organisms, must constantly adapt their growth and development to fluctuating conditions. This adaptation is achieved, in part, by modulating the endogenous levels of critical hormones like BRs. Environmental cues such as light, temperature, and various abiotic stresses directly influence the expression of key biosynthetic genes, thereby controlling the flux through the BR metabolic network.
Light-Mediated Regulation
Light is one of the most crucial environmental factors governing plant life, acting as both an energy source and a developmental signal. The biosynthesis of BRs is closely linked to light signaling pathways. Evidence suggests that under light conditions, plants tend to favor the late C-6 oxidation pathway for BR synthesis. nih.gov The expression of several key BR biosynthetic genes is under photoperiodic and circadian control.
A primary mechanism of light regulation involves photoreceptors like phytochromes and cryptochromes, which perceive light signals and initiate a cascade that modulates gene expression. nih.gov For instance, the transcription factor PHYTOCHROME INTERACTING FACTOR 4 (PIF4) is a key integrator of light and temperature signals that directly binds to the promoter of DWF4, a gene encoding a rate-limiting enzyme in BR biosynthesis, to positively regulate its expression. mdpi.com In the dark, PIFs accumulate and promote the expression of genes for hypocotyl elongation, a process that requires BRs. Upon exposure to light, PIFs are degraded, leading to a modulation of BR biosynthesis. mdpi.com This intricate control ensures that BR levels are appropriately managed to balance growth with other physiological needs in response to changing light availability.
Temperature Stress
Temperature fluctuations, including both heat and cold stress, significantly impact BR homeostasis. Plants respond to these thermal stresses by adjusting the expression of BR-related genes to recalibrate their growth and enhance tolerance. nih.gov For example, cold acclimation and deacclimation have been shown to alter BR levels in Brassica napus. nih.gov
Transcription factors that are central to the BR signaling pathway, such as BZR1 (BRASSINAZOLE RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), serve as integrators of temperature signals. mdpi.comresearchgate.net Under elevated temperatures, the accumulation of BZR1 in the nucleus is enhanced, leading to the induction of growth-promoting genes. mdpi.com Conversely, cold stress can also trigger changes in the phosphorylation status and activity of these transcription factors, thereby modulating the expression of downstream target genes, including those involved in BR biosynthesis. researchgate.net This allows the plant to finely tune its developmental programs in response to suboptimal temperatures.
Abiotic Stresses: Drought and Salinity
Abiotic stresses such as drought and high salinity impose significant constraints on plant growth and productivity. BRs play a pivotal role in mediating plant responses to these challenges. The expression of BR biosynthetic genes, including DWF4 and CPD, is known to be affected by drought and salt stress, indicating that plants actively regulate BR synthesis to cope with adverse conditions. researchgate.netresearchgate.net
The response to these stresses involves complex signaling networks where BRs interact with other hormone pathways. nih.gov Abiotic stress can trigger a global reprogramming of gene expression to adapt cellular and physiological processes. nih.govnih.govfrontiersin.org The regulation of BR biosynthetic genes is a key part of this adaptive response, helping to balance growth inhibition, which is a common stress response, with survival mechanisms. The modulation of intermediates like this compound is a direct consequence of the transcriptional regulation of upstream and downstream enzymes in the pathway, allowing the plant to mount an appropriate stress response.
The following table summarizes the influence of various environmental cues on key genes involved in the brassinosteroid biosynthetic pathway.
| Environmental Cue | Affected Gene/Factor | Effect on Expression/Activity | Associated Plant Response |
|---|---|---|---|
| Light | DWF4, CPD | Regulated by light signaling components (e.g., PIFs). Expression is generally higher in darkness/shade to promote elongation. | Photomorphogenesis, shade avoidance |
| High Temperature | DWF4 (via PIF4) | Upregulated to promote growth. | Thermomorphogenesis |
| Low Temperature | BR Biosynthetic Genes | Expression is modulated to acclimate to cold stress. | Cold tolerance, growth adjustment |
| Drought Stress | DWF4, CPD | Expression is often downregulated as part of growth inhibition response, but complex regulation occurs to enhance tolerance. | Drought tolerance, osmotic adjustment |
| Salinity Stress | BR Biosynthetic Genes | Expression levels are altered to balance growth and stress defense. | Salt tolerance, ion homeostasis |
Biological Roles and Physiological Functions in Plant Development
Growth and Morphogenesis Regulation
Brassinosteroids are fundamental regulators of plant growth, influencing a wide array of developmental processes from the cellular level to the formation of complex tissues and organs. researchgate.netmdpi.com They are involved in cell division, elongation, vascular development, and reproductive processes. nih.govmdpi.com The biological activity of brassinosteroids is correlated with their structure, with higher oxidation states, such as 6-oxo forms, generally exhibiting greater activity than the 6-deoxo precursors. frontiersin.orgnih.gov
A primary and well-documented role of brassinosteroids is the promotion of cell elongation and expansion. nih.gov This process is fundamental to the growth of stems, leaves, and other plant organs. While 6-deoxo brassinosteroids are considered to have weak biological activity on their own, they are essential precursors to more active forms like castasterone (B119632) and brassinolide (B613842), which are potent stimulators of cell elongation. nih.gov In rice, for instance, brassinosteroids promote cell elongation by modulating the metabolism of another key growth hormone, gibberellin. nih.gov The application of brassinosteroids can lead to significant increases in the length of various plant tissues.
The cumulative effects of brassinosteroids on cell elongation, division, and differentiation translate to significant impacts on organ development.
Hypocotyl and Stem: Brassinosteroids are well-known for promoting hypocotyl and stem elongation, a classic response used in bioassays to test for BR activity. Mutants deficient in BR biosynthesis or signaling exhibit pronounced dwarfism, characterized by shorter stems and petioles. mdpi.com
Root: The role of BRs in root development is complex. While they can promote root growth, high concentrations often inhibit it. mdpi.com This indicates a finely tuned regulatory network that balances cell division and differentiation in the root meristem.
Leaf: Brassinosteroids influence leaf expansion and development. nih.gov The closely related compound, 24-epicastasterone (B1146225), is noted for its role in regulating shoot and leaf growth. mdpi.com
| Organ | General Effect of Brassinosteroids | Key Processes Involved |
|---|---|---|
| Hypocotyl/Stem | Promotes Elongation | Cell Elongation, Cell Division |
| Root | Complex Regulation (Promotion/Inhibition) | Cell Division, Cell Differentiation |
| Leaf | Promotes Expansion | Cell Expansion, Cell Division |
Brassinosteroids are essential for successful plant reproduction, influencing processes from pollen development to seed maturation. mdpi.com Deficiencies in brassinosteroid signaling can lead to reduced fertility. mdpi.com Exogenous application of 24-epicastasterone on soybean plants has been shown to increase seed weight, highlighting the role of this BR family in reproductive output. mdpi.compreprints.org Brassinosteroid signaling originating from the seed coat has been found to regulate the development of the endosperm, the nutritive tissue for the embryo. nih.gov
Interactions with Other Phytohormone Signaling Pathways
The physiological effects of brassinosteroids are not executed in isolation but are part of a complex network of interactions with other plant hormones. mdpi.compreprints.org This crosstalk allows the plant to coordinate its growth and development in response to a multitude of internal and environmental signals.
One of the most significant and well-studied hormonal interactions is the crosstalk between brassinosteroids and auxins. mdpi.com These two hormones often work synergistically to promote plant growth, particularly stem and hypocotyl elongation. mdpi.com
Key aspects of BR-auxin crosstalk include:
Mutual Regulation of Biosynthesis: Brassinosteroids can regulate the expression of genes involved in auxin biosynthesis, and conversely, auxins can modulate the expression of genes in the BR biosynthetic pathway. mdpi.com
Enhanced Signaling: The presence of a functional BR signaling pathway is often necessary for a full auxin response, and vice versa. mdpi.com
Gene Expression: Studies on 24-epicastasterone have demonstrated its clear role in upregulating the content of indole-3-acetic acid (IAA), a major auxin, in soybean leaves, which in turn promotes growth. mdpi.compreprints.org
This intricate relationship ensures a coordinated regulation of growth processes, where both hormones act as master regulators. mdpi.com
| Interaction Aspect | Description | Example Finding |
|---|---|---|
| Synergistic Growth Promotion | BRs and auxins work together to enhance cell elongation in stems and hypocotyls. | Auxin-responsive mutants often show reduced sensitivity to brassinosteroids. mdpi.com |
| Biosynthesis Regulation | Each hormone can influence the production of the other. | BRs can regulate genes involved in auxin synthesis. mdpi.com |
| Signaling Pathway Interdependence | Optimal response to one hormone often requires the signaling pathway of the other. | BR treatment can enhance the auxin response in hypocotyl elongation. mdpi.com |
| Physiological Outcomes | Coordinated action leads to observable growth promotion. | 24-epicastasterone treatment increases auxin levels and promotes growth in soybeans. mdpi.compreprints.org |
Interplay with Gibberellins (B7789140)
Brassinosteroids (BRs), including 6-deoxo-24-epicastasterone as a key intermediate, engage in a complex interplay with gibberellins (GAs) to co-regulate various aspects of plant growth and development, particularly cell elongation. mpg.de While both hormone classes promote growth, they do so through distinct signaling pathways that converge at key regulatory points. mpg.denih.gov A central point of this crosstalk involves the DELLA proteins, which are negative regulators of GA signaling. nih.govnih.gov Gibberellins promote growth by inducing the degradation of DELLA proteins. nih.gov Evidence suggests that brassinosteroids can also modulate the stability and activity of DELLA proteins, indicating a mechanism of interaction. nih.gov This interaction allows for a fine-tuning of growth responses to various internal and external cues. The effects of BRs and GAs are often additive in bioassays, suggesting independent yet cooperative modes of action. mpg.de For instance, brassinolide, a downstream product of this compound, can stimulate the elongation of hypocotyls, epicotyls, and stems in many plant species, including some gibberellin-deficient dwarf mutants. mpg.de However, it cannot fully restore the wild-type phenotype of these mutants, highlighting the distinct roles of each hormone. mpg.de This intricate crosstalk ensures a coordinated regulation of plant development, integrating signals from both pathways to produce an appropriate growth response.
Modulation of Abscisic Acid, Salicylic (B10762653) Acid, Jasmonic Acid, Cytokinins, and Ethylene (B1197577) Pathways
The physiological effects of this compound and other brassinosteroids are not executed in isolation but are part of a complex hormonal network. BRs interact with the signaling pathways of several other key phytohormones, including abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), cytokinins (CKs), and ethylene. mdpi.comfrontiersin.org This crosstalk allows plants to mount a coordinated response to various developmental and environmental signals.
Abscisic Acid (ABA): Brassinosteroids and ABA often exhibit antagonistic interactions in regulating stress responses and developmental processes. mdpi.comnih.gov For example, while ABA is a key player in inducing stomatal closure during drought stress, BRs can counteract this effect. nih.gov The molecular basis for this interaction involves components of their respective signaling pathways, where BRs can influence the expression of ABA-responsive genes. nih.govnih.gov
Salicylic Acid (SA): The interaction between brassinosteroids and salicylic acid is crucial for regulating plant immunity and responses to biotic stress. mdpi.comnih.gov Foliar treatment with 24-epicastasterone, a direct downstream product of this compound, has been shown to decrease the content of SA in soybean leaves while increasing the content of its precursor, benzoic acid. mdpi.com This suggests that BRs can modulate SA biosynthesis and signaling, thereby influencing the plant's defense readiness. mdpi.com
Jasmonic Acid (JA): Brassinosteroids and jasmonic acid often display an antagonistic relationship, particularly in the balance between growth and defense. mdpi.comresearchgate.netmdpi.com Treatment with 24-epicastasterone has been observed to decrease the levels of JA and its bioactive conjugate, JA-isoleucine, in soybean leaves. mdpi.com A key molecular link in this crosstalk is the BIN2 kinase, a negative regulator of BR signaling. mdpi.com BIN2 positively regulates JA signaling by phosphorylating and promoting the degradation of JAZ proteins, which are repressors of the JA pathway. mdpi.commdpi.com By repressing BIN2 activity, brassinosteroids can consequently suppress JA signaling. mdpi.com
Cytokinins (CKs): Brassinosteroids and cytokinins interact to regulate cell division and differentiation. mdpi.comnih.gov Studies have shown that the application of 24-epibrassinolide (B1217166) can affect cytokinin content in barley leaves, suggesting an interplay between these two hormone classes in regulating plastid gene transcription. nih.gov This interaction is important for coordinating growth processes at the cellular level.
Ethylene: The crosstalk between brassinosteroids and ethylene is involved in various developmental processes and stress responses. mdpi.comnih.gov Brassinosteroids can influence ethylene biosynthesis and signaling, and vice versa. mdpi.com This interaction is particularly relevant in the context of root development and responses to heavy metal stress, where both hormones play a role in modulating root architecture. nih.gov
Modulation of Plant Stress Responses and Acclimation
Brassinosteroids, including precursors like this compound, play a pivotal role in enhancing plant tolerance to a wide array of environmental stresses. mdpi.comresearchgate.net They act as master switches that trigger metabolic responses to adverse conditions, thereby helping the plant to acclimate and survive. frontiersin.org The protective effects of brassinosteroids have been documented against both abiotic and biotic stresses. researchgate.netmdpi.com
Abiotic Stress Tolerance Mechanisms (e.g., Heat, Cold, Drought, Salinity, Heavy Metals)
Brassinosteroids are instrumental in bolstering plant defenses against a variety of abiotic stressors. mdpi.comresearchgate.netnih.gov Application of brassinosteroids has been shown to improve tolerance to extreme temperatures (heat and cold), water scarcity (drought), high salt concentrations (salinity), and the presence of heavy metals in the soil. researchgate.netmdpi.comnih.govnih.govnih.govnih.gov The mechanisms underlying this enhanced tolerance are multifaceted and involve the regulation of physiological and biochemical processes at the cellular level. researchgate.net
Under drought conditions, for example, treatment with 24-epibrassinolide, a downstream product of this compound, can improve water relations and gas exchange in rice. nih.gov In maize, it has been shown to enhance drought tolerance by improving plant and water productivity. peerj.com Similarly, under salinity stress, brassinosteroids can mitigate the adverse effects by increasing the activities of antioxidative enzymes and the content of osmolytes like proline. frontiersin.org In the case of heavy metal stress, brassinosteroids can reduce the uptake and accumulation of toxic metals, thereby alleviating their phytotoxic effects. nih.govnih.govresearchgate.net
The table below summarizes research findings on the effects of brassinosteroid application on various abiotic stresses.
| Stress Type | Plant Species | Observed Effects |
| Drought | Maize | Enhanced drought tolerance and adaptation, improved plant and water productivity. peerj.commdpi.com |
| Salinity | Eggplant, Pepper | Decreased electrolyte leakage and oxidative damage, increased activities of antioxidant enzymes. frontiersin.org |
| Cold | Tomato | Inhibition of chilling injury, protection of the photosynthetic apparatus. frontiersin.orgnih.gov |
| Heat | Various | Increased thermotolerance. mdpi.com |
| Heavy Metals | Barley, Indian Mustard | Mitigated negative effects on plant growth, reduced accumulation of toxic metals. nih.govnih.gov |
Role in Antioxidant System Activation and ROS Homeostasis
A key mechanism by which brassinosteroids confer abiotic stress tolerance is through the activation of the plant's antioxidant defense system and the maintenance of reactive oxygen species (ROS) homeostasis. frontiersin.orgresearchgate.net Abiotic stresses often lead to an overproduction of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative damage to cellular components. mdpi.com Brassinosteroids help to mitigate this oxidative stress by enhancing the activities of various antioxidant enzymes. frontiersin.orgnih.gov
These enzymes include superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and enzymes of the ascorbate-glutathione cycle like ascorbate (B8700270) peroxidase (APX) and glutathione (B108866) reductase (GR). frontiersin.org By up-regulating the activity of these enzymes, brassinosteroids help to scavenge excess ROS, thereby reducing lipid peroxidation and protecting membrane integrity. frontiersin.orgmdpi.com For instance, in plants exposed to heavy metal stress, brassinosteroid treatment has been shown to increase the activities of CAT, POD, and SOD. frontiersin.org Similarly, under drought stress, brassinosteroids can enhance the levels of both enzymatic and non-enzymatic antioxidants. frontiersin.org
The following table details the impact of brassinosteroid treatment on key antioxidant enzymes under various stress conditions.
| Stress Condition | Plant Species | Affected Antioxidant Enzymes | Outcome |
| Drought | Chorispora bungeana | Increased activities of antioxidative enzymes. | Reduced lipid peroxidation and membrane permeability. frontiersin.org |
| Salinity | Eggplant | Increased activities of SOD, GPX, CAT, and APX. | Decreased electrolyte leakage, superoxide production, and H2O2 levels. frontiersin.org |
| Heavy Metals (Nickel) | Vigna radiata | Up-regulation of CAT, POD, and SOD activity. | Conferred Ni-tolerance and improved growth. frontiersin.org |
| Photoinhibition | Tomato | Enhanced activity of SOD, GPX, CAT, and APX. | Decreased lipid peroxidation and maintained photosynthetic rate. frontiersin.org |
Influence on Membrane Integrity and Photosynthetic Capacity under Stress
Brassinosteroids play a crucial role in maintaining cell membrane integrity and protecting the photosynthetic machinery under abiotic stress conditions. frontiersin.orgresearchgate.net Stress-induced oxidative damage often targets cellular membranes, leading to increased membrane permeability and electrolyte leakage, which are indicators of cell damage. frontiersin.org By bolstering the antioxidant defense system, brassinosteroids reduce lipid peroxidation, thereby preserving membrane stability and function. frontiersin.org
The photosynthetic apparatus is particularly sensitive to abiotic stress, which can lead to a decline in photosynthetic capacity through damage to photosystems and a reduction in the activity of Calvin cycle enzymes. frontiersin.org Brassinosteroids have been shown to protect the photosynthetic machinery from stress-induced damage. frontiersin.orgresearchgate.net For example, under cold stress, brassinosteroids can activate Calvin cycle enzymes and increase antioxidant capacity, which helps to mitigate photo-oxidative stress. frontiersin.org In plants exposed to heavy metals or pesticides, brassinosteroid treatment has been found to maintain the photochemical efficiency of photosystem II (PSII), a key parameter of photosynthetic health. frontiersin.org This protective effect on photosynthesis is a significant contributor to the enhanced growth and biomass accumulation observed in brassinosteroid-treated plants under stress. researchgate.net
Biotic Stress Responses and Plant Immunity Induction
Beyond their role in abiotic stress tolerance, brassinosteroids are also involved in modulating plant responses to biotic stresses, such as pathogen attacks. mdpi.com They can induce plant immunity and enhance resistance to a range of pathogens. mdpi.com The interaction of brassinosteroids with other hormone signaling pathways, particularly salicylic acid and jasmonic acid, is central to their role in plant defense. mdpi.com
For example, in tea plants, exogenous application of 24-epibrassinolide has been shown to increase resistance to the fungus Colletotrichum gloeosporioides. mdpi.com This enhanced resistance was associated with a reduction in hydrogen peroxide accumulation and a significant increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway which produces defense-related compounds. mdpi.com This indicates that brassinosteroids can prime the plant's defense system, leading to a more robust and rapid response upon pathogen challenge. Furthermore, brassinosteroids have been shown to increase resistance to leaf spot in barley, highlighting their potential in protecting crops against fungal diseases. mdpi.com
Based on a comprehensive review of available scientific literature, there is currently no specific research data on the direct role of the chemical compound This compound in the physiological and biochemical adaptations of plants to environmental challenges.
This particular compound is recognized as a member of the brassinosteroid family of plant hormones. Brassinosteroids, as a class, are well-documented for their crucial roles in a wide array of plant growth and developmental processes, as well as in mediating responses to various abiotic stresses such as drought, salinity, and extreme temperatures.
However, scientific studies on the effects of brassinosteroids on plant stress tolerance have predominantly focused on more abundant and biologically active forms, such as brassinolide, castasterone, and 24-epicastasterone. Compounds like this compound are typically identified as precursors or intermediates in the complex brassinosteroid biosynthetic pathway. While essential for the synthesis of active brassinosteroids, their direct physiological and biochemical effects in stress adaptation have not been a subject of dedicated investigation.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables on this specific topic as per the request. Fulfilling the detailed outline for "Physiological and Biochemical Adaptations to Environmental Challenges" for this compound would require research that has not yet been published in the scientific domain.
Molecular Mechanisms of Action and Signal Transduction
Receptor-Mediated Perception of Brassinosteroids
The initiation of the brassinosteroid signal transduction cascade, through which 6-Deoxo-24-epicastasterone functions, occurs at the plasma membrane. This perception is mediated by a sophisticated receptor complex that recognizes the steroid hormone with high specificity.
Role of Brassinosteroid Insensitive 1 (BRI1) Receptor Kinase and Co-receptors (e.g., BAK1)
The primary receptor for brassinosteroids is the leucine-rich repeat (LRR) receptor-like kinase known as BRASSINOSTEROID INSENSITIVE 1 (BRI1). nih.govnih.gov Brassinosteroids, including presumably this compound, bind directly to the extracellular domain of BRI1. nih.gov This binding event induces a conformational change in BRI1, which promotes its heterodimerization with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). nih.gov The formation of the BRI1-BAK1 complex is a critical step that initiates transmembrane signaling by activating the kinase domains of these receptors located in the cytoplasm. nih.gov
Downstream Signaling Cascades
Following the perception of this compound at the cell surface, the signal is transduced into the cell's interior through a series of phosphorylation-based signaling cascades. This intricate network of protein interactions and modifications ensures the precise and controlled transmission of the hormonal signal to the nucleus.
Phosphorylation Events and Kinase Activity (e.g., BIN2, BSU1)
The activation of the BRI1-BAK1 receptor complex triggers a sequence of transphosphorylation events. Activated BRI1 phosphorylates downstream signaling components, leading to the activation of the phosphatase BRI1 SUPPRESSOR 1 (BSU1). nih.govnih.gov
A key negative regulator of the pathway is the glycogen (B147801) synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). nih.govresearchgate.net In the absence of a brassinosteroid signal, BIN2 is active and phosphorylates key transcription factors, marking them for inactivation. nih.govmdpi.com The activation of BSU1 phosphatase, prompted by the brassinosteroid signal, leads to the dephosphorylation and inactivation of BIN2. nih.govnih.gov This inactivation of BIN2 is a pivotal event that allows the signal to propagate. nih.gov
Proteasomal Degradation Pathways in Signal Regulation
The ubiquitin-proteasome system is a crucial component of cellular regulation, responsible for the targeted degradation of proteins. nih.govmdpi.com In the brassinosteroid signaling pathway, this system plays a role in modulating the abundance and activity of key signaling components. While the primary regulation of BIN2 is through dephosphorylation, the broader ubiquitin-proteasome pathway is essential for maintaining the appropriate levels of various regulatory proteins, ensuring the fidelity of the signal transduction process. nih.gov The inactivation of BIN2 prevents the degradation of its target transcription factors, allowing them to accumulate in the nucleus. nih.gov
Transcriptional Regulation of Target Genes
The culmination of the brassinosteroid signaling cascade is the regulation of gene expression within the nucleus. This is achieved through the action of specific transcription factors whose activity is directly controlled by the upstream signaling events.
The primary transcription factors in this pathway are BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). nih.govresearchgate.net When BIN2 is active (in the absence of brassinosteroids), it phosphorylates BZR1 and BES1, which leads to their retention in the cytoplasm and prevents them from binding to DNA. nih.gov The inactivation of BIN2 by the brassinosteroid signal allows BZR1 and BES1 to be dephosphorylated by Protein Phosphatase 2A (PP2A). nih.gov The dephosphorylated, active forms of BZR1 and BES1 can then enter the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their transcription. nih.gov
The activation of BZR1 and BES1 leads to changes in the expression of a wide array of genes. These brassinosteroid-responsive genes are involved in various physiological processes, including cell elongation, division, and differentiation. nih.gov Genome-wide studies have identified thousands of genes whose expression is altered in response to brassinosteroid signaling. The specific sets of genes regulated by BZR1 and BES1 can vary depending on the cellular context and interaction with other signaling pathways, allowing for a diverse range of developmental and physiological responses. researchgate.net
Modulation of Transcription Factor Activity (e.g., BZR1, BES1)
The biological activity of this compound, like other brassinosteroids (BRs), is ultimately translated into changes in gene expression. This regulation is primarily mediated by a family of plant-specific transcription factors, most notably BRASSINAZOLE-RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1). nih.govnih.gov These two homologous proteins function as the master regulators of the BR signaling pathway, integrating signals to control a wide array of developmental and physiological processes. nih.govfrontiersin.org The modulation of their activity is a dynamic process, governed by a sophisticated phosphorylation/dephosphorylation cascade initiated by the perception of a brassinosteroid signal. nih.govmdpi.com
In the absence of a BR signal, the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active. nih.govfrontiersin.org BIN2 directly phosphorylates BZR1 and BES1 at multiple conserved serine and threonine residues. nih.govmdpi.com This phosphorylation has several consequences that collectively inactivate these transcription factors:
Cytoplasmic Retention: Phosphorylated BZR1/BES1 are recognized by 14-3-3 proteins, which sequester them in the cytoplasm, preventing their entry into the nucleus where their target genes are located. mdpi.comnih.govnih.gov
Inhibition of DNA Binding: Phosphorylation can reduce the affinity of BZR1 and BES1 for their DNA binding sites (the BR-response element or BRRE, and E-box motifs) in the promoters of target genes. nih.govnih.govfrontiersin.org
The perception of this compound at the cell surface triggers a signaling cascade that leads to the inhibition of BIN2. mdpi.com This allows the phosphatase, Protein Phosphatase 2A (PP2A), to dephosphorylate BZR1 and BES1. frontiersin.orgnih.gov This dephosphorylation is the critical activation step. nih.gov The now active, dephosphorylated forms of BZR1 and BES1 are no longer bound by 14-3-3 proteins and can accumulate in the nucleus. frontiersin.orgfrontiersin.orgnih.gov In the nucleus, they bind to the promoters of thousands of target genes to either activate or repress their transcription, thereby orchestrating BR-mediated responses such as cell elongation and division. nih.govsemanticscholar.org
This regulatory cycle allows for a sensitive and rapid response to changing cellular levels of brassinosteroids like this compound, ensuring that plant growth and development are tightly controlled.
| Protein | Role in BR Signaling | State in Absence of BR | State in Presence of BR | Primary Mode of Action |
|---|---|---|---|---|
| BIN2 | Negative Regulator | Active | Inactive | Phosphorylates and inactivates BZR1/BES1. nih.govmdpi.com |
| BZR1/BES1 | Positive Regulators (Transcription Factors) | Phosphorylated, Inactive, Cytoplasmic | Dephosphorylated, Active, Nuclear | Bind to DNA to regulate target gene expression. nih.govfrontiersin.orgnih.gov |
| PP2A | Positive Regulator | Active | Active | Dephosphorylates and activates BZR1/BES1. frontiersin.orgnih.gov |
| 14-3-3 Proteins | Negative Regulators | Active | Inactive (cannot bind BZR1/BES1) | Sequester phosphorylated BZR1/BES1 in the cytoplasm. nih.govnih.gov |
Subcellular Localization and Compartmentalization of Signaling Components
The brassinosteroid signal transduction pathway, utilized by compounds such as this compound, is a highly organized process that relies on the precise subcellular localization of its core components. This spatial arrangement ensures the efficient and accurate transmission of the steroid signal from the cell surface to the nucleus. nih.govbiologists.com
The signaling cascade begins at the plasma membrane , the outer boundary of the cell. Here, the primary BR receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), are localized. nih.gov These transmembrane proteins perceive the extracellular brassinosteroid signal. biologists.com In an unstimulated state, BRI1 is kept inactive through its association with another plasma membrane-anchored protein, BRI1 KINASE INHIBITOR 1 (BKI1). nih.gov Upon BR binding, these receptor complexes are activated and may undergo endocytosis, cycling between the plasma membrane and endosomes. biologists.com
The signal is then relayed into the cytoplasm . Key cytoplasmic players include the kinase BIN2 and the phosphatase BSU1 (bri1 SUPPRESSOR 1). nih.gov BIN2, the primary negative regulator, is found in both the cytoplasm and the nucleus, where it can phosphorylate inactive BZR1 and BES1. nih.gov BSU1, which acts to inactivate BIN2, is also localized in both the cytoplasm and the nucleus, though its primary role in BR signaling is mediated by the cytoplasmic fraction. nih.govfao.org
The ultimate destination for the signaling pathway is the nucleus , where gene expression is regulated. The transcription factors BZR1 and BES1 exhibit dynamic localization. In the absence of a BR signal, their phosphorylated forms are largely confined to the cytoplasm. mdpi.comnih.gov However, upon perception of a signal from a compound like this compound, the dephosphorylated, active forms of BZR1 and BES1 accumulate in the nucleus, where they carry out their function as transcription factors. nih.govresearchgate.net
| Signaling Component | Primary Subcellular Localization | Function at this Location |
|---|---|---|
| BRI1 | Plasma Membrane, Endosomes | Perceives extracellular brassinosteroid signal. nih.govbiologists.com |
| BAK1 | Plasma Membrane, Endosomes | Acts as a co-receptor with BRI1 to initiate signaling. nih.govbiologists.com |
| BKI1 | Plasma Membrane | Inhibits BRI1 activity in the absence of brassinosteroids. nih.gov |
| BIN2 | Cytoplasm, Nucleus | Phosphorylates and inactivates BZR1/BES1. nih.gov |
| BSU1 | Cytoplasm, Nucleus | Inactivates BIN2 via dephosphorylation. nih.govfao.org |
| BZR1/BES1 (Inactive) | Cytoplasm | Sequestered and prevented from entering the nucleus. mdpi.com |
| BZR1/BES1 (Active) | Nucleus | Binds to DNA to regulate expression of target genes. nih.govresearchgate.net |
Analytical Methodologies for 6 Deoxo 24 Epicastasterone
Extraction and Purification Techniques from Plant Matrices
Effective analysis of 6-deoxo-24-epicastasterone begins with its efficient extraction and purification from plant tissues, a critical step to remove interfering substances.
Solid-Phase Extraction (SPE) based methods
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of brassinosteroids from plant extracts. nih.gov The methodology typically involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. Interfering compounds are washed away, and the target analytes are then eluted with an appropriate solvent.
A reliable protocol for brassinosteroid analysis employs a two-step SPE procedure to ensure selective enrichment and efficient cleanup. nih.gov C18 cartridges are commonly used for the initial purification of brassinosteroids. frontiersin.org For enhanced selectivity, more advanced SPE methods have been developed. One such method is an online two-dimensional solid-phase extraction (2D µSPE) where a C18 sorbent is combined with a phenylboronic acid sorbent. nih.govoup.com This dual-sorbent approach significantly increases the extraction selectivity for brassinosteroids, including this compound. nih.govoup.com
| SPE Method | Sorbent Material | Key Feature | Reference |
| Two-Step SPE | Not specified | High-throughput purification | nih.gov |
| Cartridge SPE | C18 | Standard purification | frontiersin.org |
| 2D µSPE | C18 and Phenylboronic Acid | Increased extraction selectivity | nih.govoup.com |
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that combines extraction and cleanup into a single step. In this technique, the plant sample is blended with a solid support material, such as C8 dispersant, which acts as an abrasive to disrupt the tissue and disperse the sample over the support. nih.govagriculturejournals.cz This creates a chromatographic column from which the analytes can be eluted.
MSPD has proven effective for the analysis of multiple endogenous brassinosteroids, including this compound, in rice plant tissues. nih.gov This method can effectively remove non-polar interferences. nih.gov An advanced in-line MSPD system has been developed that couples MSPD with tandem mixed-mode anion exchange (MAX) and mixed-mode cation exchange (MCX) solid-phase extraction. This integrated system facilitates the removal of both polar and ionizable compounds, demonstrating higher extraction efficiency and reduced matrix effects compared to traditional liquid-liquid extraction combined with SPE. nih.gov Another approach, dispersive matrix solid-phase extraction, has been successfully applied for the ultrasensitive quantification of brassinosteroids in minute plant samples, such as 0.5 mg of Arabidopsis thaliana seedlings. nih.gov
Advanced Chromatographic Separation Techniques
Following extraction and purification, chromatographic techniques are employed to separate this compound from other co-extracted compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of brassinosteroids. nih.govnih.gov It is frequently coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. nih.govnih.gov For instance, an HPLC-MS/MS method was developed for the quantification of six endogenous brassinosteroids, including this compound, in rice tissues. nih.gov
In one application, HPLC was used to purify fractions containing brassinosteroids from Arabidopsis thaliana shoots. The fraction containing 6-deoxocastasterone (B1254736) was collected at a retention time of 40-45 minutes using a reversed-phase column and 65% acetonitrile (B52724) as the mobile phase. scispace.com Optimization of separation conditions is crucial; for example, using a methanol/water mobile phase has been shown to produce a signal intensity approximately five times greater than an acetonitrile/water system for certain derivatized brassinosteroids. frontiersin.org
| Parameter | Value/Description | Context | Reference |
| Technique | Reversed-Phase HPLC | Purification of brassinosteroids | scispace.com |
| Mobile Phase | 65% acetonitrile | Elution of 6-deoxocastasterone fraction | scispace.com |
| Retention Time | 40-45 min | Collection window for 6-deoxocastasterone | scispace.com |
| Mobile Phase | Methanol/water | Enhanced signal intensity for derivatized BRs | frontiersin.org |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of brassinosteroids. nih.govresearchgate.net Due to the low volatility of these compounds, a derivatization step is necessary before GC analysis. mdpi.com For example, 6-deoxocastasterone fractions are treated with methaneboronic acid to create bismethaneboronate derivatives, which are more amenable to GC analysis. scispace.com
GC-MS has been used to identify 6-deoxocastasterone in the shoots of Arabidopsis thaliana. scispace.comresearchgate.net The analysis was performed on a capillary column (DB-5), and the compound was identified based on its retention time and mass spectrum. scispace.comresearchgate.net
Highly Sensitive Detection and Quantification Methods
The extremely low concentrations of this compound in plants demand highly sensitive detection methods. Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), coupled with chromatographic separation is the predominant technique. nih.govnih.govresearchgate.net
Coupling HPLC with MS/MS provides a robust platform for quantifying endogenous brassinosteroids. nih.govnih.gov To further enhance sensitivity, derivatization can be employed. For example, derivatizing brassinosteroids with m-aminophenylboronic acid can increase the sensitivity of the MS/MS detection. nih.gov Using such optimized methods, limits of detection (LODs) for five brassinosteroids, including this compound, were reported to be between 1.38 and 6.75 pg mL⁻¹. nih.gov
GC-MS is also a key method for identification. scispace.com The identification of 6-deoxocastasterone in Arabidopsis thaliana was confirmed by its mass spectrum, which showed a molecular ion [M+] at m/z 498 and other characteristic fragment ions. scispace.comresearchgate.net
| Compound | Technique | Retention Time (GC) | Characteristic Ions (m/z) (Relative Intensity %) | Reference |
| 6-Deoxocastasterone | GC-MS (as bismethaneboronate derivative) | 10'34" | 498 [M+] (34), 273 (100), 205 (20), 155 (34) | scispace.comresearchgate.net |
This multi-faceted analytical approach, combining selective extraction, high-resolution chromatographic separation, and sensitive mass spectrometric detection, is essential for the accurate study of this compound in plant biology.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of this compound and other brassinosteroids. nih.gov These techniques offer high sensitivity and selectivity, which are critical for distinguishing and quantifying structurally similar compounds within complex plant extracts. nih.govnih.gov The fragmentation mechanisms of several brassinosteroids, including this compound, have been extensively studied using tandem mass spectrometry (MSn) and high mass accuracy quadrupole time-of-flight mass spectrometry (QToF MS). nih.gov This foundational knowledge of fragmentation pathways is crucial for the structural elucidation and reliable identification of different brassinosteroids in biological samples. nih.gov
Derivatization Strategies for Enhanced Sensitivity (e.g., DMAPBA, m-APBA)
A significant challenge in the analysis of brassinosteroids like this compound is their lack of effective ionizable groups, which can lead to poor response in mass spectrometry. nih.govfrontiersin.org To overcome this, a derivatization step is frequently employed to enhance ionization efficiency and improve detection sensitivity. researchgate.net This process modifies a functional group in the molecule, often by introducing a charged or proton-accepting moiety. researchgate.net
Several boronic acid reagents have been successfully used for this purpose, as they react specifically with the vicinal diol groups present in many brassinosteroids. frontiersin.orgresearchgate.net Reagents such as 4-(dimethylamino)-phenylboronic acid (DMAPBA) and m-aminophenylboronic acid (m-APBA) are prominent examples. nih.govfrontiersin.org The derivatization with DMAPBA, for instance, has been optimized by adjusting reagent concentration, reaction time, and temperature to maximize the derivational efficiency and subsequent MS response. frontiersin.org This strategy significantly improves the limits of detection, enabling the quantification of trace amounts of brassinosteroids in small plant tissue samples. nih.gov
| Derivatization Reagent | Abbreviation | Target Functional Group | Purpose |
|---|---|---|---|
| 4-(dimethylamino)-phenylboronic acid | DMAPBA | Vicinal Diols | Enhance MS response and ionization |
| m-aminophenylboronic acid | m-APBA | Vicinal Diols | Increase MS/MS sensitivity |
| 2-bromopyridine-5-boronic acid | BPBA | Vicinal Diols | Remarkably increase detection sensitivity |
| 4-mercaptophenylboronic acid | 4-MPBA | Vicinal Diols | Selective capture and derivatization |
Use of Isotopically Labeled Internal Standards (e.g., Deuterated this compound)
For precise and accurate quantification, the use of isotopically labeled internal standards is an indispensable practice in mass spectrometry-based analysis. nih.govrsc.org These standards, such as deuterium-labeled forms of the target analyte, are chemically identical to the compound being measured but have a higher mass due to the incorporation of heavy isotopes. lumiprobe.com
Deuterated brassinosteroids, including D3-6-deoxo-24-epiCS, are added to samples at the beginning of the extraction process. nih.govnih.gov They co-elute with the endogenous, non-labeled analyte and experience similar variations during sample preparation, extraction, and ionization. nih.govscispace.com By comparing the signal intensity of the endogenous analyte to that of the known concentration of the internal standard, researchers can correct for sample loss and matrix effects, thereby ensuring reproducible and reliable quantification of the absolute concentration of this compound. nih.govnih.gov
Ion Monitoring and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for both identifying and quantifying this compound. In a typical LC-MS/MS experiment, the protonated molecule [M+H]+ is selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic product ions. nih.govresearchgate.net
The main fragmentation patterns for brassinosteroids involve cleavages of the side chain and neutral losses of molecules like water. nih.govresearchgate.net For derivatized brassinosteroids, specific transitions can be monitored. For example, a Multiple Reaction Monitoring (MRM)-based survey has been used with diagnostic channels such as [M+H]+ > 190.1 and [M+H]+ > 176.1 for brassinosteroids derivatized with DMAPBA. nih.gov By monitoring these specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity is achieved, allowing for confident identification and quantification of the target compound even in complex biological matrices. nih.govnih.gov
| Compound Class | Precursor Ion | Common Fragmentation Events | Significance |
|---|---|---|---|
| Brassinosteroids (general) | [M+H]⁺ | Side chain cleavages, Neutral loss of water (H₂O) | Provides structural information for identification. nih.gov |
| 6-Deoxocastasterone (GC-MS) | 498 [M]⁺ | Characteristic ions at m/z 273 (100%), 205 (20%), 155 (34%) | Used for identification in GC-MS analysis. researchgate.net |
| DMAPBA-derivatized BRs (LC-MS/MS) | [M+H]⁺ | Transitions to product ions at m/z 190.1 and 176.1 | Used as diagnostic channels in MRM for quantification. nih.gov |
Immunoassays (e.g., RIA, ELISA) and Antibody Development
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), provide an alternative or complementary approach to mass spectrometry for brassinosteroid analysis. nih.govnih.gov These methods are based on the specific binding between an antibody and its target antigen. mybiosource.com To develop such assays, polyclonal antibodies are typically produced by injecting rabbits with a conjugate of a brassinosteroid and a carrier protein like bovine serum albumin (BSA). nih.gov
While specific immunoassays for this compound are not extensively detailed, assays developed for structurally related compounds demonstrate the principle. For example, selective polyclonal antibodies have been raised against 24-epicastasterone (B1146225), which show high specificity and can be used to estimate levels of epibrassinosteroids in crude plant extracts. oup.comfao.org The results obtained by ELISA have shown good agreement with those from HPLC-MS methods, validating their applicability. oup.com Immunoassays can be particularly useful for high-throughput screening of a large number of samples, although they may exhibit cross-reactivity with other similar structures. nih.govresearchgate.net
Spatial and Temporal Distribution Analysis in Plant Organs
Understanding the physiological role of this compound requires knowledge of its distribution within the plant. Analytical methods like UHPLC-ESI-MS/MS have been applied to determine the spatial and temporal distribution of this and other brassinosteroids across various plant organs and developmental stages. frontiersin.orgnih.gov
One study quantified this compound in different organs of rapeseed (Brassica napus L.). The results showed a distinct distribution pattern, with the highest concentrations found in reproductive tissues. frontiersin.org Specifically, the content was highest in flowers, followed by tender pods, while lower levels were detected in stems, leaves, and roots. frontiersin.org Furthermore, the levels of this compound were observed to decrease as the plant organs matured. frontiersin.org This type of analysis provides valuable insights into the sites of biosynthesis and action of the hormone, linking its presence to specific developmental processes. frontiersin.orgnih.gov
| Plant Organ (Rapeseed) | Relative Content of this compound |
|---|---|
| Flower | Highest |
| Tender Pod | High |
| Stem | Low |
| Leaf | Low |
| Root | Low |
Data derived from a study on Brassica napus L., indicating the general distribution pattern. frontiersin.org
Synthetic Approaches to 6 Deoxo 24 Epicastasterone and Analogues
Total Chemical Synthesis Strategies
The total chemical synthesis of 6-deoxo-24-epicastasterone, a member of the 6-deoxo brassinosteroid family, involves the meticulous construction of its steroidal core and the stereoselective formation of the side chain. These strategies often begin with readily available steroidal precursors, which are then elaborated through a series of chemical transformations.
A common starting material for the synthesis of various 6-deoxo brassinosteroids is (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. rsc.org This intermediate provides a foundational framework upon which the characteristic side chain and functional groups of the target molecule can be built. The synthesis of related compounds such as 6-deoxoteasterone, 3-dehydro-6-deoxoteasterone, 6-deoxotyphasterol (B1256803), and 6-deoxocastasterone (B1254736) from this precursor has been reported, highlighting its versatility in accessing this class of phytohormones. rsc.org
Stereoselective Synthesis of the Steroidal Skeleton and Side Chain
A critical challenge in the synthesis of this compound lies in the stereoselective construction of its side chain, which contains multiple chiral centers. The configuration at C22, C23, and C24 is crucial for its biological activity. Various synthetic methods have been employed to control the stereochemistry at these positions.
For the introduction of the vicinal diol at C22 and C23, the Sharpless asymmetric dihydroxylation is a powerful tool. nih.govmdpi.com This method allows for the stereospecific addition of two hydroxyl groups across a double bond, with the stereochemical outcome dictated by the choice of the chiral ligand. For instance, the dihydroxylation of a terminal olefin precursor can lead to a mixture of (22S, 23S) and (22R, 23R) diols. mdpi.commdpi.com The Upjohn dihydroxylation, using osmium tetroxide and an N-oxide, is another method to generate these diols, often with varying degrees of diastereoselectivity. mdpi.commdpi.com
The stereochemistry at C24, which defines the "epi" configuration in 24-epicastasterone (B1146225), is typically established early in the synthesis of the side chain or is inherent in the choice of starting material. The construction of the side chain often involves the coupling of a steroidal aldehyde or ketone with a suitably functionalized side-chain fragment. researchgate.net
Introduction of Specific Functional Groups and Stereocenters
Beyond the core skeleton and the side chain diol, the synthesis of this compound and its analogues requires the precise introduction of other functional groups and the establishment of specific stereocenters. The absence of the C6-oxo group is a defining feature of this particular brassinosteroid.
Preparation of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools for studying the biosynthesis and metabolism of phytohormones. The preparation of isotopically labeled this compound, particularly with deuterium, has enabled researchers to trace its metabolic fate in plants.
Deuterium Labeling for Biosynthetic and Metabolic Studies
Deuterium-labeled this compound serves as an internal standard in mass spectrometry-based quantification methods and as a tracer in metabolic studies. The introduction of deuterium atoms at specific positions in the molecule allows for its differentiation from the endogenous, unlabeled compound.
A common strategy for deuterium labeling involves the use of deuterium-donating reagents at key synthetic steps. For example, the reduction of a carbonyl group or an ester with a deuterium source like lithium aluminum deuteride (LiAlH₄) can introduce deuterium atoms into the molecule. The synthesis of this compound-[d3] has been reported, indicating the successful application of these labeling techniques.
Synthesis of Biologically Active Analogues and Conjugates
To explore the structure-activity relationships of brassinosteroids and to develop compounds with enhanced or modified biological activities, a wide range of analogues and conjugates of this compound have been synthesized. These modifications often target the side chain or involve the attachment of other molecules to the steroidal framework.
Hybrid Molecules with Other Phytohormones or Organic Acids
The synthesis of hybrid molecules, where a brassinosteroid is covalently linked to another phytohormone or an organic acid, is an emerging area of research. These conjugates can exhibit unique biological properties, potentially combining the activities of both parent molecules or displaying novel functions.
While specific examples of this compound conjugated with other phytohormones are not extensively documented, the general principles of conjugation can be applied. Esterification or etherification reactions at the hydroxyl groups of the brassinosteroid are common methods for attaching other molecules. For instance, brassinosteroid analogues with benzoate groups attached to the side chain have been synthesized and their biological activities evaluated. nih.govnih.gov These studies provide a foundation for the design and synthesis of hybrid molecules of this compound with various organic acids.
The synthesis of brassinosteroid analogues with nitrogen-containing side chains has also been explored, further expanding the chemical space of these compounds and allowing for the potential attachment of a wider variety of molecules. nih.gov
Structure-Activity Relationship (SAR) Studies via Synthetic Modifications
The exploration of the structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding the structural requirements for biological activity and for the rational design of new, potentially more active or selective, plant growth regulators. While specific and extensive SAR studies focusing exclusively on a wide range of synthetic modifications of this compound are not abundantly detailed in publicly available research, valuable insights can be drawn from studies on closely related 6-deoxo brassinosteroids. These studies often involve the synthesis of various analogues and the subsequent evaluation of their biological effects, typically through bioassays such as the rice lamina inclination test.
The general structural features of brassinosteroids, including the stereochemistry of the steroid nucleus and the side chain, play a significant role in their biological activity. For 6-deoxo analogues, the absence of the oxygen function at the C-6 position is a defining characteristic. The biological activity of these compounds is then primarily influenced by modifications in other parts of the molecule, such as the A-ring and the side chain.
Research into the synthesis of new naturally occurring 6-deoxo brassinosteroids, such as 6-deoxoteasterone, 3-dehydro-6-deoxoteasterone, 6-deoxotyphasterol, and 6-deoxocastasterone, has been accomplished, with starting materials like (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane being utilized. rsc.org The availability of these synthetic routes opens up possibilities for creating a variety of analogues for SAR studies.
The following table summarizes the key structural features and their general impact on the activity of 6-deoxo brassinosteroids, based on available literature for related compounds.
| Structural Modification | General Effect on Biological Activity | Rationale/Observations |
| A-Ring Hydroxylation | Introduction of hydroxyl groups at C-2 and C-3 generally increases activity. The stereochemistry (α or β) of these groups is critical. | The 2α,3α-diol configuration is often associated with high activity in many brassinosteroids. |
| Side Chain Length | Modifications to the length of the side chain can have varied effects. Shortening or lengthening can alter receptor binding. | Analogues with a 24-norcholane side chain have shown significant biological activity. nih.gov |
| Side Chain Hydroxylation | The presence and stereochemistry of hydroxyl groups on the side chain (e.g., at C-22, C-23) are crucial for activity. | The (22R, 23R) diol configuration is a common feature of highly active brassinosteroids. The 24-epi (24S) configuration, as in this compound, also confers activity. |
| Side Chain Functionalization | Introduction of functional groups like benzoates can modulate activity, sometimes leading to enhanced effects at specific concentrations. nih.gov | These modifications can affect the molecule's polarity, stability, and interaction with the receptor. |
| B-Ring Oxidation State | The absence of the C-6 oxo group in 6-deoxo analogues generally leads to lower activity compared to their 6-oxo counterparts (e.g., castasterone). | The C-6 oxo group is a key feature for high brassinosteroid activity. |
Detailed Research Findings from Analogue Studies:
While direct and comprehensive SAR data for a library of synthetically modified this compound is limited, research on analogous compounds provides valuable predictive insights. For example, in the study of 24-nor-5β-cholane analogues, the introduction of a benzoate group at the C-23 position of the side chain was investigated. nih.gov The synthesis of these analogues was achieved from hyodeoxycholic acid, a readily available starting material. nih.gov
The biological activity of these synthesized analogues was assessed using the rice lamina inclination test. The results indicated that certain benzoylated derivatives exhibited significant growth-promoting activity, in some cases even higher than the control compounds at specific concentrations. nih.gov This suggests that modifications of the side chain with aromatic esters can be a promising strategy for developing new brassinosteroid analogues with tailored activities.
Another area of research involves the synthesis of brassinosteroid analogues from other natural products like laxogenin. nih.gov These studies have produced various derivatives, including those with modified A-rings and side chains, which have shown plant growth-promoting activity. nih.gov While not directly involving this compound, these findings contribute to the broader understanding of brassinosteroid SAR and suggest that a wide range of steroidal saponins can serve as precursors for novel bioactive compounds.
Comparative Studies and Evolutionary Perspectives
Comparison with Other Brassinosteroids (e.g., 6-Oxo-BRs, Brassinolide (B613842), Castasterone)
The biological significance of 6-Deoxo-24-epicastasterone is best understood when compared with other structurally related brassinosteroids, particularly those that have undergone C-6 oxidation, such as Castasterone (B119632), and the highly active Brassinolide.
A fundamental distinction lies in the biological activity, which is directly linked to the oxidation state of the C-6 position on the B-ring of the steroid skeleton. Brassinosteroids lacking the C-6 keto group (6-deoxo-BRs) generally exhibit significantly lower biological activity than their 6-oxo counterparts.
Research on the tomato dwarf mutant, which is deficient in C-6 oxidation, demonstrates this principle. Exogenous application of 6-deoxocastasterone (B1254736) had little effect on rescuing the dwarf phenotype, whereas C-6 oxidized brassinosteroids like Castasterone effectively enhanced hypocotyl elongation. nih.gov This indicates that the C-6 oxidation step, which converts 6-deoxocastasterone to Castasterone, is a critical activation step that confers a substantial increase in biological potency. pnas.org The final conversion of Castasterone to Brassinolide, the most active brassinosteroid, further amplifies this activity. nih.gov The mechanism is tied to the binding affinity with the BRI1 receptor, where the structural features of 6-oxo-BRs and Brassinolide allow for more effective receptor activation and initiation of the downstream signaling cascade.
| Compound | Class | Relative Biological Activity | Key Structural Feature |
|---|---|---|---|
| This compound (represented by 6-Deoxocastasterone) | 6-Deoxo-BR | Low | No C-6 oxidation |
| Castasterone | 6-Oxo-BR | High | C-6 Ketone |
| Brassinolide | 6-Oxo-BR (Lactone) | Very High | C-6 Ketone and B-ring lactone |
Plants primarily utilize two interconnected pathways for brassinosteroid biosynthesis: the early C-6 oxidation pathway and the late C-6 oxidation pathway. nih.gov this compound and its isomers are key intermediates of the late C-6 oxidation pathway, where oxidation at the C-6 position occurs after modifications to the side chain. nih.gov
The predominance of one pathway over the other represents a point of divergence across plant species.
Tomato (Solanum lycopersicum) : Evidence strongly suggests that the late C-6 oxidation pathway is the major route for producing active brassinosteroids. pnas.org Endogenous profiling of tomato tissues reveals a lack of early C-6 oxidation intermediates and a relatively high level of 6-deoxocastasterone, reinforcing the importance of this pathway. pnas.orgnih.gov
Arabidopsis (Arabidopsis thaliana) : This model plant utilizes both pathways. pnas.orgnih.gov However, studies indicate that the late C-6 oxidation pathway is the predominant source of Brassinolide in light-grown seedlings, as evidenced by the higher endogenous levels of 6-deoxo intermediates compared to 6-oxo intermediates. nih.govresearchgate.net
Rice (Oryza sativa) : Monocots like rice possess conserved mechanisms for brassinosteroid biosynthesis that are similar to those in dicots, involving key enzymes for the late steps of the pathway. nih.gov The presence and functional characterization of rice mutants deficient in C-6 oxidase confirm the operation of a pathway involving 6-deoxo intermediates. nih.gov
This divergence suggests that while the core components of brassinosteroid biosynthesis are conserved, the metabolic flux and preferred routes can vary, likely reflecting species-specific adaptations in growth regulation.
| Plant Species | Predominant Biosynthetic Pathway | Supporting Evidence |
|---|---|---|
| Tomato | Late C-6 Oxidation | High endogenous levels of 6-deoxocastasterone; absence of early C-6 intermediates. pnas.org |
| Arabidopsis | Both (Late C-6 Oxidation is major in light) | Endogenous presence of intermediates from both pathways. nih.govnih.gov |
| Rice | Late C-6 Oxidation is operational | Characterization of mutants like brd1 (C-6 oxidase deficient). nih.govnih.gov |
Evolutionary Conservation and Diversification of Brassinosteroid Systems
The brassinosteroid biosynthesis and signaling network is an ancient system that has been conserved and modified throughout the evolution of the plant kingdom.
Brassinosteroids are ubiquitously distributed throughout the plant kingdom, indicating their early evolutionary origin. biorxiv.org Their presence has been confirmed in a wide array of plant lineages, from unicellular algae to complex flowering plants.
Algae : Various brassinosteroids, including Castasterone and Brassinolide, have been identified in green algae, suggesting that the foundational elements of the BR system were established early in plant evolution. tandfonline.comnih.gov
Bryophytes : The liverwort Marchantia polymorpha has been shown to contain brassinosteroids, demonstrating that these hormonal systems were operational in early land plants. tandfonline.commdpi.com
Angiosperms : These flowering plants, both monocots and dicots, possess a well-characterized and essential brassinosteroid system where intermediates like 6-deoxocastasterone play a pivotal role. nih.govnih.gov
This widespread distribution underscores the fundamental importance of brassinosteroids in regulating essential processes for plant life, a role that has been conserved for hundreds of millions of years.
The study of mutants with defects in brassinosteroid biosynthesis or signaling has been crucial for dissecting the pathway and understanding its regulation. These mutants often exhibit characteristic phenotypes such as severe dwarfism, dark green leaves, and reduced fertility. nih.govnih.gov
Arabidopsis : A suite of mutants has elucidated the biosynthetic grid. The det2, cpd, and dwf4 mutants are blocked at different steps of the pathway, and their analysis helped to place enzymes responsible for steroid reduction and hydroxylation. nih.govnih.govndl.go.jp The BR-insensitive mutant bri1, which has a defective receptor, accumulates high levels of castasterone and brassinolide because the feedback mechanism that downregulates biosynthesis is impaired. nih.gov The high accumulation of 6-deoxocathasterone (B1256893) and 6-deoxocastasterone in wild-type plants suggests that the conversions to their downstream products are important rate-limiting steps. researchgate.net
Tomato : The dwarf (d/dx) mutant is caused by a lesion in the gene encoding a cytochrome P450 enzyme (CYP85) that catalyzes the C-6 oxidation of 6-deoxocastasterone to Castasterone. nih.govpnas.org Consequently, d/dx plants accumulate high levels of 6-deoxocastasterone and are deficient in Castasterone, providing definitive proof of this biochemical step and highlighting the importance of the late C-6 oxidation pathway in tomato. nih.govpnas.org Similarly, the dpy mutant is also impaired in the late C-6 oxidation pathway. nih.govsemanticscholar.org
Rice : Rice mutants have confirmed the conservation of the BR system in monocots. The d61 mutant is defective in the BR receptor OsBRI1, making it insensitive to brassinosteroids. nih.govnih.gov Biosynthetic mutants like brd1 are defective in the BR C-6 oxidase, leading to a dwarf phenotype that underscores the importance of this final activation step. nih.govoup.com The analysis of these and other mutants like d2 and d11 has been instrumental in building the model of BR biosynthesis and signaling in this vital crop species. nih.gov
| Model Plant | Mutant Example | Affected Gene/Function | Key Phenotype | Insight into 6-Deoxo-BRs |
|---|---|---|---|---|
| Arabidopsis | cpd, dwf4, det2 | Biosynthetic enzymes (e.g., C23-hydroxylase, C22-hydroxylase, 5α-reductase) | Dwarfism, de-etiolation | Helped establish the late C-6 oxidation pathway where 6-deoxo-BRs are intermediates. nih.govnih.gov |
| Tomato | dwarf (d/dx) | C-6 Oxidase (CYP85) | Extreme dwarfism | Accumulates high levels of 6-deoxocastasterone, demonstrating it is the direct precursor to Castasterone. nih.govpnas.org |
| Rice | brd1 | C-6 Oxidase (OsBR6ox) | Dwarfism, erect leaves | Confirms that C-6 oxidation of 6-deoxo intermediates is a critical, conserved step for BR activity in monocots. nih.govoup.com |
Future Directions and Emerging Research Areas
Elucidation of Regulatory Networks Governing 6-Deoxo-24-epicastasterone Levels and Activity
The biosynthesis of brassinosteroids is a complex web of interconnected pathways, broadly categorized into the early and late C-6 oxidation pathways. nih.govnih.gov this compound is an intermediate in the late C-6 oxidation pathway, which ultimately leads to the production of potent brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.gov The conversion of 6-deoxo compounds to their 6-oxo counterparts is a critical regulatory step. nih.govnih.gov
Future research will likely focus on identifying the specific transcription factors and environmental cues that modulate the expression of genes encoding the enzymes responsible for the synthesis and metabolism of this compound. Understanding how biotic and abiotic stresses impact the pool of this particular brassinosteroid could reveal its specific roles in plant defense and adaptation mechanisms. Furthermore, investigating the crosstalk between the this compound-mediated signaling and other phytohormone pathways, such as those for auxins, gibberellins (B7789140), and abscisic acid, will be crucial for a holistic understanding of its function. For instance, studies on the related compound 24-epicastasterone (B1146225) have already shown its influence on the endogenous levels of other key phytohormones. mdpi.com
Advanced Imaging and Localization Techniques for In Planta Studies
A significant hurdle in understanding the precise role of this compound is the lack of direct visualization of its spatial and temporal distribution within plant tissues. The development of advanced imaging techniques is paramount to overcoming this challenge.
The synthesis of isotopically labeled this compound, such as deuterium-labeled versions, is a foundational step for many advanced analytical methods. researchgate.net Future research could leverage these labeled compounds in conjunction with techniques like mass spectrometry imaging (MSI) to map the distribution of this compound in different organs and cell types. Furthermore, the development of highly specific antibodies or fluorescent probes for this compound would enable its localization through immunocytochemistry and fluorescence microscopy, providing unprecedented insights into its subcellular accumulation and transport.
Genetic Engineering and Biotechnological Applications in Plant Improvement
The manipulation of brassinosteroid biosynthesis and signaling pathways through genetic engineering holds immense potential for improving plant traits. While direct applications are outside the scope of this discussion, the underlying mechanisms are a key area of future research.
A primary focus will be on the enzymes that catalyze the steps leading to and from this compound. For example, the C-6 oxidation of 6-deoxo brassinosteroids is catalyzed by cytochrome P450 enzymes, such as those encoded by the Dwarf gene in tomato and its ortholog AtBR6ox in Arabidopsis. nih.gov By precisely modulating the expression of the specific oxidases that act on this compound, it may be possible to fine-tune the levels of downstream, more active brassinosteroids. This could involve using gene editing technologies like CRISPR-Cas9 to create subtle changes in the promoter regions of these genes, leading to altered expression levels or tissue-specific expression patterns. Understanding the substrate specificity of these enzymes is crucial, as they often act on multiple related compounds. nih.gov
Computational Modeling of Brassinosteroid Interactions and Signaling
Computational approaches are becoming increasingly powerful in predicting and understanding molecular interactions. In the context of this compound, molecular docking and simulation studies can provide valuable hypotheses about its binding to receptor proteins and the subsequent initiation of the signaling cascade.
Future research will likely involve creating detailed computational models of the brassinosteroid receptor, BRI1, and its co-receptors, and then docking this compound into the binding pocket. By comparing the binding affinity and conformation of this compound with those of more and less active brassinosteroids, researchers can gain insights into the structural determinants of brassinosteroid activity. These computational predictions can then guide site-directed mutagenesis studies to experimentally validate the key amino acid residues involved in binding. Such studies will be instrumental in understanding why certain brassinosteroids exhibit higher biological activity than others.
Discovery of Novel Interacting Partners and Regulators
The known brassinosteroid signaling pathway involves a series of protein kinases and phosphatases that relay the signal from the cell surface receptor to the nucleus, ultimately leading to changes in gene expression. However, it is likely that many components of this pathway, particularly those that may interact specifically with less abundant or intermediate brassinosteroids like this compound, remain to be discovered.
Future research will employ high-throughput yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) to identify novel proteins that interact with the key signaling components in the presence of this compound. These studies could uncover new regulators of the pathway or proteins that link brassinosteroid signaling to other cellular processes. Identifying these novel interactors will be critical for building a more comprehensive model of brassinosteroid signal transduction and understanding the specific roles that different brassinosteroids play in this complex network.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
